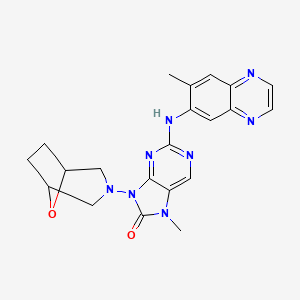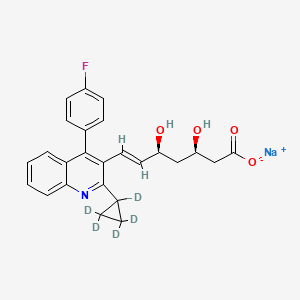
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT is a compound designed as a drug-linker conjugate for antibody-drug conjugate applications. This compound has shown potential in cancer and autoimmune disease research . It is a camptothecin peptide conjugate, which means it combines the properties of camptothecin, a potent anti-cancer agent, with a peptide linker to enhance its delivery and efficacy .
Preparation Methods
The synthesis of MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT involves multiple steps, starting with the preparation of the peptide linker and the camptothecin derivative. The peptide linker is synthesized using standard solid-phase peptide synthesis techniques, which involve the sequential addition of amino acids to a growing peptide chain. The camptothecin derivative is then conjugated to the peptide linker using a suitable coupling reagent .
Industrial production methods for this compound would likely involve large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The final product would be obtained by lyophilization to ensure stability and ease of handling .
Chemical Reactions Analysis
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the camptothecin moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also take place, particularly at the peptide linker, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, especially at the camptothecin moiety, where various substituents can be introduced to modify its properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study drug-linker conjugates and their properties.
Biology: The compound is used to investigate the mechanisms of action of camptothecin derivatives and their interactions with biological targets.
Medicine: this compound is being explored for its potential in cancer therapy, particularly in the development of targeted therapies that deliver the drug specifically to cancer cells.
Industry: The compound is used in the development of new drug delivery systems and formulations
Mechanism of Action
The mechanism of action of MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT involves its binding to topoisomerase I, an enzyme that is essential for DNA replication. The camptothecin moiety inhibits the activity of topoisomerase I, leading to the accumulation of DNA breaks and ultimately cell death. The peptide linker enhances the delivery of the camptothecin moiety to the target cells, increasing its efficacy and reducing off-target effects .
Comparison with Similar Compounds
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT is unique in its combination of a camptothecin moiety with a peptide linker. Similar compounds include:
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT: This compound has a shorter polyethylene glycol linker, which may affect its solubility and delivery properties.
MP-PEG8-Val-Lys-Ala-7-MAD-MDCPT: This compound has a different amino acid in the peptide linker, which may influence its stability and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of a long polyethylene glycol linker and a camptothecin moiety, which enhances its delivery and efficacy in targeted therapies .
Properties
Molecular Formula |
C62H87N9O21 |
|---|---|
Molecular Weight |
1294.4 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[(2R)-1-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C62H87N9O21/c1-5-62(81)45-33-48-56-43(36-71(48)60(79)44(45)37-90-61(62)80)42(41-32-49-50(92-38-91-49)34-47(41)67-56)35-65-57(76)40(4)66-58(77)46(8-6-7-13-63)68-59(78)55(39(2)3)69-52(73)12-16-82-18-20-84-22-24-86-26-28-88-30-31-89-29-27-87-25-23-85-21-19-83-17-14-64-51(72)11-15-70-53(74)9-10-54(70)75/h9-10,32-34,39-40,46,55,81H,5-8,11-31,35-38,63H2,1-4H3,(H,64,72)(H,65,76)(H,66,77)(H,68,78)(H,69,73)/t40-,46+,55+,62+/m1/s1 |
InChI Key |
BBWAOKKZKYVQIA-FLPCTWMVSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)[C@@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)












![3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B15143903.png)
